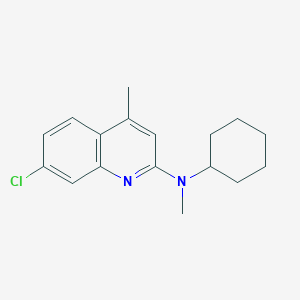
7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine, also known as Memantine, is a well-known drug used for the treatment of Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist that helps to regulate the activity of glutamate, a neurotransmitter in the brain. Memantine has been approved by the FDA for the treatment of moderate to severe Alzheimer's disease, and is currently being studied for its potential use in other neurological disorders.
作用機序
7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine works by blocking the activity of the NMDA receptor, which is responsible for regulating the activity of glutamate in the brain. By blocking the activity of this receptor, 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine helps to regulate the activity of glutamate, which can help to improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine has been shown to have a number of biochemical and physiological effects, including the regulation of glutamate activity in the brain, the improvement of cognitive function, and the reduction of inflammation in the brain.
実験室実験の利点と制限
One advantage of using 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine in lab experiments is its ability to regulate the activity of glutamate, which can help to improve the accuracy and reliability of experimental results. However, one limitation of using 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine in lab experiments is its potential to interact with other drugs or chemicals, which can affect the results of the experiment.
将来の方向性
There are a number of potential future directions for the use of 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine in scientific research. One potential direction is the use of 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another potential direction is the development of new drugs that are based on the structure and mechanism of action of 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine, which could have improved efficacy and fewer side effects. Additionally, future research could focus on the development of new methods for synthesizing 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine, which could improve the efficiency and cost-effectiveness of its production.
合成法
The synthesis of 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine involves the reaction of cyclohexylamine and 2,3-dimethylquinoline with chloroacetyl chloride. This reaction results in the formation of 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine, which is then purified and isolated through a series of chemical reactions.
科学的研究の応用
7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in the treatment of depression, anxiety, and chronic pain.
特性
IUPAC Name |
7-chloro-N-cyclohexyl-N,4-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2/c1-12-10-17(20(2)14-6-4-3-5-7-14)19-16-11-13(18)8-9-15(12)16/h8-11,14H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYGTBPJAHZINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5771100.png)
![N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5771101.png)
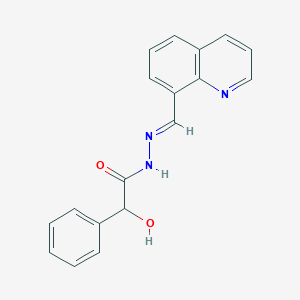
![4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone](/img/structure/B5771123.png)
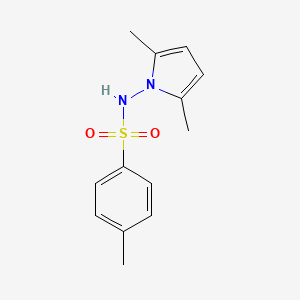
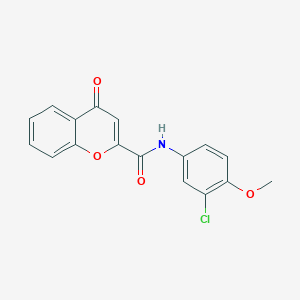
![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5771147.png)
![2-({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5771153.png)

![N'-[(2,6-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5771164.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5771168.png)
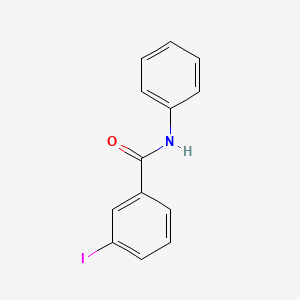

![1-[2-(3-methoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5771188.png)